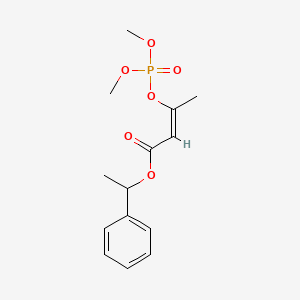
beta - Ionone - d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Ionone-d3: is a deuterated form of beta-ionone, a naturally occurring compound found in various plants. Beta-ionone is a volatile organic compound derived from the oxidative cleavage of beta-carotene by carotenoid cleavage dioxygenase. It is widely distributed in flowers, fruits, and vegetables and is known for its characteristic violet-like odor .
准备方法
Synthetic Routes and Reaction Conditions: Beta-ionone-d3 can be synthesized through the deuteration of beta-ionone. The process involves the selective replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of beta-ionone in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of beta-ionone-d3 involves the large-scale deuteration of beta-ionone. The process is similar to the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product .
化学反应分析
Types of Reactions: Beta-ionone-d3 undergoes various chemical reactions, including:
Oxidation: Beta-ionone-d3 can be oxidized to form beta-ionone epoxide and other oxidized derivatives.
Reduction: Reduction of beta-ionone-d3 can yield beta-ionol-d3, a deuterated alcohol derivative.
Substitution: Beta-ionone-d3 can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Beta-ionone epoxide and other oxidized derivatives.
Reduction: Beta-ionol-d3.
Substitution: Various substituted beta-ionone derivatives.
科学研究应用
Beta-ionone-d3 has a wide range of scientific research applications, including:
Biology: Employed in the investigation of plant volatile organic compounds and their ecological roles.
Medicine: Studied for its potential anticancer properties and its ability to selectively kill tumor cells.
Industry: Utilized as a flavor and fragrance ingredient in the food and cosmetic industries.
作用机制
The mechanism of action of beta-ionone-d3 involves its interaction with various molecular targets and pathways. In cancer research, beta-ionone-d3 has been shown to inhibit cell invasion, migration, and adhesion by regulating the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs). It also affects the focal adhesion kinase (FAK) and Rho GTPase signaling pathways, which are crucial for cell movement and metastasis .
相似化合物的比较
Alpha-Ionone: Another isomer of ionone with a different structure and odor profile.
Pseudoionone: A structural derivative of beta-ionone with similar chemical properties.
Beta-Ionone Epoxide: An oxidized derivative of beta-ionone.
Uniqueness: Beta-ionone-d3 is unique due to its deuterium labeling, which makes it a valuable tool in scientific research. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies and reaction mechanisms .
属性
CAS 编号 |
217482-81-0 |
|---|---|
分子式 |
C13H17D3O |
分子量 |
195.32 |
纯度 |
99.00% |
同义词 |
beta - Ionone - d3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



